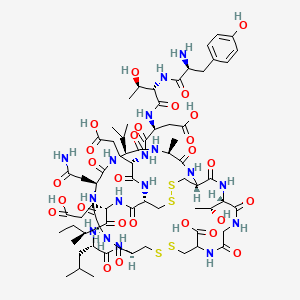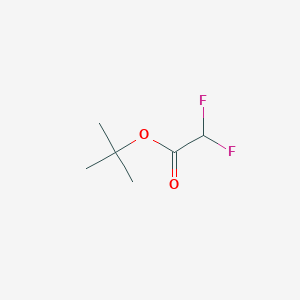
4-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Fluoro-2-hydroxyphenyl)picolinic acid (5F-HPA) is a small molecule that has been studied extensively in the laboratory setting due to its potential applications in scientific research. 5F-HPA is a synthetic compound that is used as a fluorescent probe and can be used to label proteins and other molecules in the cell. It is also used to study the structure and function of proteins and other molecules, as well as to measure the levels of various metabolites in the cell. 5F-HPA has a variety of applications in the laboratory, ranging from cell imaging to protein expression analysis.
Mécanisme D'action
4-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% works by binding to the target molecule, forming a fluorescent complex that can be tracked using fluorescence microscopy. The binding of 4-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% to the target molecule results in an increase in fluorescence intensity, which can be used to measure the levels of the target molecule. The binding of 4-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% also results in an increase in the affinity of the target molecule for other molecules, allowing researchers to study the structure and function of proteins and other molecules.
Biochemical and Physiological Effects
4-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects on cells. It has been shown to increase the expression of certain proteins, as well as the activity of certain enzymes. It has also been shown to increase the levels of certain metabolites, such as glucose, fatty acids, and amino acids. Additionally, 4-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% has been shown to have a protective effect against oxidative stress and has been shown to reduce the levels of certain toxins in the cell.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% is its ability to bind to proteins and other molecules, allowing researchers to track the movement of these molecules within the cell. Additionally, 4-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% has a high affinity for the target molecules, allowing researchers to study the structure and function of proteins and other molecules. However, 4-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% is not without its limitations. It has a relatively short half-life in the cell, which can limit its usefulness in long-term experiments. Additionally, 4-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% can be toxic to cells in high concentrations and can interfere with the activity of certain enzymes.
Orientations Futures
The potential applications of 4-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% are vast, and there are many potential future directions for research. One potential area of research is the use of 4-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% as a tool to study the structure and function of proteins and other molecules. Additionally, 4-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% could be used to study the effects of various drugs on cells and tissues. Additionally, 4-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% could be used to study the effects of various environmental factors on cells, such as temperature, pH, and light. Finally, 4-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% could be used to study the effects of various diseases and disorders on cells, such as cancer and diabetes.
Méthodes De Synthèse
4-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% can be synthesized using a variety of methods, including the reaction of 4-fluorophenol and picolinic acid in aqueous solution at a temperature of 60°C. The reaction is typically performed in a two-step process, with the first step being the formation of the 4-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% product and the second step being the removal of the excess reactants. The reaction is typically performed in a sealed vessel, and the reaction is complete when the desired product is isolated.
Applications De Recherche Scientifique
4-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% is used in a variety of scientific research applications, including cell imaging, protein expression analysis, and metabolite measurement. It is used to label proteins and other molecules, allowing researchers to track the movement of these molecules within the cell. It is also used to measure the levels of various metabolites in the cell, such as glucose, fatty acids, and amino acids. 4-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% can also be used to study the structure and function of proteins and other molecules.
Propriétés
IUPAC Name |
4-(5-fluoro-2-hydroxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-8-1-2-11(15)9(6-8)7-3-4-14-10(5-7)12(16)17/h1-6,15H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYQGCHHDMHICB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CC(=NC=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Fluoro-2-hydroxyphenyl)picolinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Bis[4,4,4-trifluoro-1-(2-thienyl-1,3-butanedionato]zinc TMEDA adduct, 99%](/img/structure/B6299588.png)


![5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6299625.png)
![6-Fluoro-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6299628.png)




